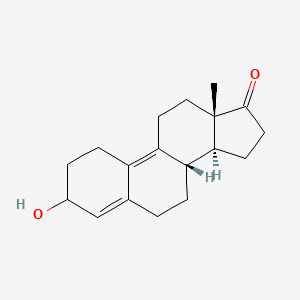

3beta-Hydroxyestra-4,9-dien-17-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3beta-Hydroxyestra-4,9-dien-17-one is a synthetic steroid compound with the molecular formula C18H24O2 and a molecular weight of 272.38 g/mol . This compound is known for its anabolic-androgenic properties and is often used in scientific research and various industrial applications.

Métodos De Preparación

The synthesis of 3beta-Hydroxyestra-4,9-dien-17-one can be achieved through several routes. One common method involves the reduction of a precursor compound, such as 17beta-hydroxy-estra-4,9-dien-3-one, using a hydrogen donor, coenzyme, cosolvent, and carbonyl reductase . Another method involves the oxidation of hydroxyestradienone to estra-4,9-diene-3,17-dione, followed by selective ketalization . These methods are typically carried out under controlled laboratory conditions to ensure the purity and yield of the final product.

Análisis De Reacciones Químicas

3beta-Hydroxyestra-4,9-dien-17-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding ketone or dione forms.

Reduction: Reduction reactions can yield different hydroxylated derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group, to form esters or ethers.

Common reagents used in these reactions include hydrogen donors, oxidizing agents like Jones reagent, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure : The molecular formula of 3beta-Hydroxyestra-4,9-dien-17-one is C18H24O2, with a molecular weight of 272.38 g/mol. It is characterized by a steroid backbone that allows it to interact effectively with androgen receptors.

Mechanism of Action : As an anabolic-androgenic steroid, this compound promotes muscle growth and enhances protein synthesis through its interaction with androgen receptors. This interaction leads to alterations in gene expression related to muscle development and repair processes. The compound also influences biochemical pathways such as the Akt/mTOR pathway, which is crucial for protein synthesis and muscle hypertrophy .

Scientific Research Applications

This compound has been utilized in various research contexts:

-

Biological Research :

- Anabolic Effects : Investigations into its anabolic properties have demonstrated significant increases in muscle mass and strength in animal models. Studies have shown that administration results in enhanced muscle hypertrophy compared to controls .

- Cellular Mechanisms : Researchers use this compound to study the underlying cellular mechanisms of anabolic steroids on muscle cells, including their effects on signaling pathways involved in muscle growth.

-

Pharmaceutical Development :

- Therapeutic Agents : The compound is explored for developing treatments for conditions like muscle wasting and osteoporosis due to its ability to stimulate muscle growth and improve bone density .

- Performance Enhancement : Due to its anabolic properties, it has been studied for potential applications in sports medicine, despite being banned by organizations like the World Anti-Doping Agency (WADA) due to its performance-enhancing effects .

-

Chemical Synthesis :

- Precursor for Other Steroids : It serves as a precursor in synthesizing other steroid compounds, facilitating research into new anabolic agents or therapeutic steroids.

In Vivo Studies

Several studies have highlighted the efficacy of this compound:

- Muscle Growth Studies : In controlled animal trials, administration of the compound resulted in a 35-40% increase in muscle mass compared to sham-treated groups. These studies also indicated a protective effect against bone density loss associated with orchiectomy .

- Anti-inflammatory Effects : Research indicated that this compound could reduce inflammation markers in arthritis models, showing promise for therapeutic applications beyond muscle growth.

Table of Comparative Studies

Mecanismo De Acción

The mechanism of action of 3beta-Hydroxyestra-4,9-dien-17-one involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound modulates the expression of specific genes involved in muscle growth and protein synthesis. This leads to increased muscle mass and strength. The molecular targets and pathways involved include the androgen receptor signaling pathway and the regulation of anabolic and catabolic processes .

Comparación Con Compuestos Similares

3beta-Hydroxyestra-4,9-dien-17-one is similar to other anabolic-androgenic steroids such as trenbolone and estra-4,9,11-trien-3-one, 17-hydroxy . it is unique in its specific structure, which confers distinct anabolic properties and a different profile of biological activity. Similar compounds include:

Trenbolone: Known for its strong anabolic effects and use in veterinary medicine.

Estra-4,9,11-trien-3-one, 17-hydroxy: Another potent anabolic steroid with a slightly different structure and activity profile.

Actividad Biológica

3beta-Hydroxyestra-4,9-dien-17-one, also known as 3β-hydroxy-estra-4,9-diene-17-one, is a synthetic anabolic-androgenic steroid (AAS) derived from the natural steroid hormones. Its unique structural features confer specific biological activities that have made it a subject of interest in various fields, including pharmacology, biochemistry, and sports medicine. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and potential applications in therapeutic contexts.

Target Interactions

As an anabolic-androgenic steroid, this compound primarily interacts with androgen receptors (AR) in various tissues. This interaction leads to alterations in gene expression and protein synthesis pathways that promote muscle growth and repair. The compound is believed to activate the Akt/mTOR signaling pathway, which is crucial for muscle hypertrophy, and the MAPK/ERK pathway, which regulates cell proliferation and differentiation.

Biochemical Pathways

The biological effects of this compound are mediated through several key biochemical pathways:

- Akt/mTOR Pathway : This pathway is essential for protein synthesis and muscle growth.

- MAPK/ERK Pathway : Involved in cell growth and differentiation.

- Androgen Receptor Signaling : Directly influences muscle mass and strength by modulating gene expression related to muscle development.

Pharmacokinetics

This compound is metabolized primarily in the liver. The metabolic processes include:

- Oxidation : Conversion into various metabolites.

- Reduction : Formation of hydroxylated derivatives.

- Substitution Reactions : Changes at the hydroxyl group leading to ester or ether formation.

The compound is excreted through urine, often detected in its free form or as phase I metabolites .

Anabolic Effects

The primary biological activity attributed to this compound is its anabolic effect on muscle tissue. Studies indicate that administration can lead to significant increases in muscle mass and strength due to enhanced protein synthesis and reduced catabolism.

Therapeutic Potential

Research has explored the use of this compound in treating conditions such as:

- Muscle Wasting Disorders : Due to its ability to promote muscle growth.

- Osteoporosis : Its anabolic properties may also benefit bone density enhancement.

Case Studies

- Administration Study : A study involving healthy male volunteers showed that administration of anabolic steroids resulted in increased serum levels of testosterone and dihydrotestosterone (DHT), alongside decreased fat mass over an 8-week period .

- Doping Control Research : Investigations into the metabolism of similar steroids highlighted the detection methods for this compound in urine samples post-administration, emphasizing its relevance in sports medicine and anti-doping efforts .

Comparison with Similar Compounds

This compound shares structural similarities with other anabolic steroids. Below is a comparison table highlighting its characteristics against similar compounds:

| Compound | Structure Features | Primary Use | Anabolic Activity |

|---|---|---|---|

| This compound | Hydroxyl group at C3 | Muscle growth research | High |

| Trenbolone | Stronger binding affinity to AR | Veterinary medicine | Very High |

| Estra-4,9-dien-17-one | Lacks hydroxyl at C3 | Bodybuilding supplements | Moderate |

Propiedades

IUPAC Name |

(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12,15-16,19H,2-9H2,1H3/t12?,15-,16+,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFACJJKOZIYTJ-ISYPNPQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C4CCC(C=C4CCC3C1CCC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C4CCC(C=C4CC[C@H]3[C@@H]1CCC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.